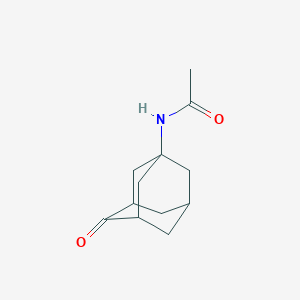

N-(4-oxo-1-adamantyl)acetamide

Descripción general

Descripción

N-(4-oxo-1-adamantyl)acetamide is a derivative of adamantane, a bulky, rigid, and diamond-like structure that is incorporated into various compounds to enhance their stability and modify their physical and chemical properties. Adamantane derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antiviral and antimicrobial agents, as well as their role in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease .

Synthesis Analysis

The synthesis of N-(1-adamantyl)acetamide and its derivatives often involves the use of adamantane or its functionalized forms as starting materials. For instance, amidation reactions with acetonitrile and bromotrichloromethane in the presence of Mo(CO)6 in an aqueous medium have been employed to produce N-(1-adamantyl)acetamide, which can be further deacetylated to yield 1-aminoadamantane, an active pharmaceutical ingredient . Additionally, N-[(adamantan-1-yl)alkyl]acetamides have been synthesized and used as building blocks for the creation of polyfunctional derivatives and peptidomimetics .

Molecular Structure Analysis

The molecular structure of N-(1-adamantyl)acetamide has been characterized by various studies. It crystallizes in the space group C2/c, with the acetamide groups linked by N—H—O hydrogen bonds, maintaining a conformation similar to that found in its methanol-water solvate . The adamantane core provides a rigid framework that influences the overall conformation of the molecule and its interactions within the crystal lattice .

Chemical Reactions Analysis

N-(1-adamantyl)acetamide exhibits reactivity that allows it to participate in the formation of crystalline complexes with metal cations such as uranyl and plutonyl. These complexes involve coordination through the oxygen atom of the amide function and are significant in the context of nuclear waste management and the study of actinide chemistry . The molecule also shows potential as a selective inhibitor for different molecular forms of acetylcholinesterase, which is relevant for the development of therapeutic agents for Alzheimer's disease .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-adamantyl)acetamide derivatives are influenced by the adamantane moiety. For example, the methanol-water solvate of N-(1-adamantyl)acetamide demonstrates a specific solvation pattern, with hydrogen bonds forming a ribbon-like structure in the crystal lattice. This solvation behavior is indicative of the molecule's ability to engage in hydrogen bonding and its potential solubility characteristics . The adamantyl substituent's position relative to the acetamide moiety also affects the molecule's geometry and intermolecular interactions, as observed in the crystal structure of related compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

N-(1-Adamantyl)acetamide and its derivatives serve as starting compounds for synthesizing biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activities and have been used in treating and preventing influenza, herpes, and pneumonia. A significant application includes the synthesis of 1-aminoadamantane, the active component of midantane, which is used in treating Parkinson’s disease (R. Khusnutdinov et al., 2011).

Crystallography and Material Studies

N-(1-Adamantyl)acetamide forms a methanol-water solvate, showcasing its ability to engage in complex hydrogen bonding networks. This property is crucial for understanding the material's structural characteristics and its potential applications in designing novel materials with specific molecular interactions (S. Kashino et al., 1998).

Pharmacological Applications

A notable pharmacological application is in the synthesis of amantadine hydrochloride, an antiviral and anti-Parkinson drug. Research highlights a simple and economical process for producing amantadine hydrochloride through intermediate stages involving N-(1-adamantyl)acetamide. This process emphasizes the compound's role in efficient drug synthesis, offering potential for large-scale production with reduced environmental impact (Phuong Dung Phan Thi et al., 2022).

Nuclear Chemistry

The compound also finds application in nuclear chemistry, where it acts as a precipitating agent for hexavalent uranyl cation in concentrated nitric acid aqueous solution, forming crystalline complexes. This demonstrates its utility in the selective extraction and management of nuclear materials (G. Loubert et al., 2020).

Medicinal Chemistry

In medicinal chemistry, N-(1-adamantyl)acetamide derivatives have been explored as potent inhibitors of Mycobacterium tuberculosis, showcasing the compound's versatility in drug development and the potential for treating tuberculosis. This research underlines the importance of structural modification in achieving desired biological activities (Dinesh Addla et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, N-(1-adamantyl)acetamide, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and respiratory irritation . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

N-(4-oxo-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7(14)13-12-4-8-2-9(5-12)11(15)10(3-8)6-12/h8-10H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNADEDKIQXROFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)C(=O)C(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416802 | |

| Record name | N-(4-oxo-1-adamantyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-1-adamantyl)acetamide | |

CAS RN |

16790-59-3 | |

| Record name | N-(4-oxo-1-adamantyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

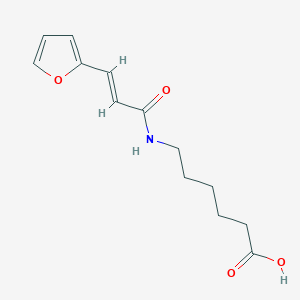

Synthesis routes and methods I

Procedure details

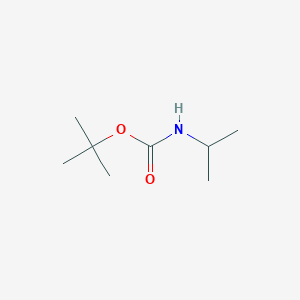

Synthesis routes and methods II

Procedure details

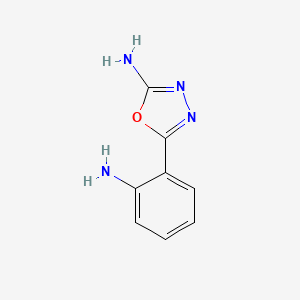

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)